10-Chloro-2-phenylphenanthro[3,4-d]oxazole

Catalog No.
S15732847
CAS No.
M.F
C21H12ClNO
M. Wt
329.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Chloro-2-phenylphenanthro[3,4-d]oxazole

Product Name

10-Chloro-2-phenylphenanthro[3,4-d]oxazole

IUPAC Name

10-chloro-2-phenylnaphtho[2,1-g][1,3]benzoxazole

Molecular Formula

C21H12ClNO

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C21H12ClNO/c22-16-10-8-13-6-7-14-9-11-18-20(19(14)17(13)12-16)24-21(23-18)15-4-2-1-3-5-15/h1-12H

InChI Key

OVSSHXQZHDRKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=CC5=C4C=C(C=C5)Cl)C=C3

10-Chloro-2-phenylphenanthro[3,4-d]oxazole is a polycyclic aromatic compound characterized by its unique oxazole structure fused with a phenanthrene backbone. The presence of a chloro substituent at the 10-position and a phenyl group at the 2-position enhances its chemical reactivity and biological properties. This compound is part of a larger class of heterocyclic compounds that are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

, primarily including:

  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Arylation Reactions: The compound can be subjected to palladium-catalyzed arylation, particularly at the oxazole ring, facilitating the synthesis of more complex derivatives .
  • Functionalization: The compound's C-H bonds can be activated for functionalization through methods such as direct arylation, which can lead to the formation of diarylated products .

The biological activity of 10-chloro-2-phenylphenanthro[3,4-d]oxazole has been explored in various studies. It exhibits:

  • Anticancer Properties: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, contributing to its potential therapeutic benefits in treating diseases related to enzyme dysregulation .

The synthesis of 10-chloro-2-phenylphenanthro[3,4-d]oxazole can be achieved through several methods:

  • Palladium-Catalyzed Cross-Coupling: This method involves the coupling of chlorinated phenanthrene derivatives with aryl halides under palladium catalysis.
  • Direct Arylation: Utilizing palladium catalysts to facilitate the direct arylation of the oxazole moiety allows for the introduction of various aryl groups at specific positions on the ring .
  • Functionalization Strategies: Recent advances include iodine-catalyzed functionalization methods that provide efficient pathways for synthesizing oxazole derivatives from readily available starting materials .

10-Chloro-2-phenylphenanthro[3,4-d]oxazole has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for cancer and infectious diseases.
  • Material Science: Its unique electronic properties could be explored in developing organic semiconductors or fluorescent materials.
  • Chemical Research: As a versatile building block, it can be used in synthesizing more complex organic molecules for various research applications.

Interaction studies involving 10-chloro-2-phenylphenanthro[3,4-d]oxazole focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effectiveness against various cell lines or microbial strains.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 10-chloro-2-phenylphenanthro[3,4-d]oxazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Phenylphenanthro[9,10-d]oxazoleOxazole derivativeLacks chlorine substituent; different reactivity
9-ChloroacridineAcridine derivativeExhibits strong antitumor activity
Benzothiazole derivativesHeterocyclic compoundsKnown for antimicrobial properties
Phenanthridine derivativesPolycyclic aromatic compoundsPotential anti-inflammatory effects

These compounds highlight the unique positioning of 10-chloro-2-phenylphenanthro[3,4-d]oxazole within its class due to its specific chloro and phenyl substituents that influence its reactivity and biological activity.

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

329.0607417 g/mol

Monoisotopic Mass

329.0607417 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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